ML095

Beschreibung

Eigenschaften

IUPAC Name |

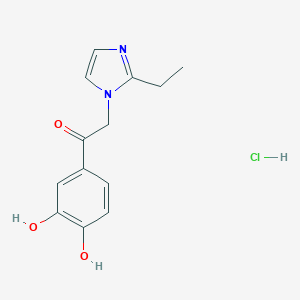

1-(3,4-dihydroxyphenyl)-2-(2-ethylimidazol-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3.ClH/c1-2-13-14-5-6-15(13)8-12(18)9-3-4-10(16)11(17)7-9;/h3-7,16-17H,2,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSPJLHFXSMCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC(=O)C2=CC(=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135318-57-8 | |

| Record name | 1135318-57-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ML095 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: ML095 hydrochloride is a potent and selective biochemical tool used in signaling pathway studies. This document provides a detailed overview of its mechanism of action, supported by available quantitative data and a conceptual framework for its experimental application.

Core Mechanism of Action

ML095 hydrochloride is a specific inhibitor of Placental Alkaline Phosphatase (PLAP).[1][2] Alkaline phosphatases are a group of hydrolase enzymes responsible for dephosphorylating a variety of molecules, including nucleotides and proteins.[1] There are several isozymes of alkaline phosphatase, notably PLAP, Intestinal Alkaline Phosphatase (IAP), and Tissue Non-specific Alkaline Phosphatase (TNAP).[1] ML095 hydrochloride exhibits significant selectivity for PLAP over other isozymes, making it a valuable research tool for elucidating the specific biological functions of PLAP.[1] The precise biological role and natural substrates of PLAP, which is highly expressed in placental tissue, are still under investigation, and ML095 serves as a critical probe in these studies.[1][3]

Quantitative Data

The inhibitory activity of ML095 has been quantified, demonstrating its potency and selectivity. The following table summarizes the available IC50 values.

| Target Isozyme | IC50 Value |

| Placental Alkaline Phosphatase (PLAP) | 2.1 µM |

| Tissue Non-specific Alkaline Phosphatase (TNAP) | >100 µM |

| Intestinal Alkaline Phosphatase (IAP) | 53 µM |

This data indicates that ML095 has a greater than 25-fold selectivity for PLAP over IAP and TNAP.[1]

Experimental Protocols

While specific, detailed experimental protocols for the use of ML095 hydrochloride are often assay-dependent, a general methodology for assessing its inhibitory activity on PLAP can be outlined based on the referenced high-throughput screening (HTS) assays.

Luminescent High-Throughput Screening (HTS) Assay for PLAP Inhibition:

-

Reagent Preparation:

-

Prepare a stock solution of ML095 hydrochloride in a suitable solvent, such as DMSO.

-

Prepare a solution of recombinant human PLAP enzyme in an appropriate assay buffer.

-

Prepare a luminescent substrate for alkaline phosphatase.

-

-

Assay Procedure:

-

Dispense the PLAP enzyme solution into the wells of a microplate.

-

Add varying concentrations of ML095 hydrochloride to the wells to generate a dose-response curve. Include a vehicle control (DMSO) and a positive control (a known PLAP inhibitor, if available).

-

Incubate the plate for a predetermined period to allow for the binding of the inhibitor to the enzyme.

-

Initiate the enzymatic reaction by adding the luminescent substrate to each well.

-

Incubate the plate to allow the enzymatic reaction to proceed.

-

Measure the luminescence signal from each well using a plate reader. The signal intensity is proportional to the PLAP activity.

-

-

Data Analysis:

-

Calculate the percent inhibition of PLAP activity for each concentration of ML095 hydrochloride relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Mandatory Visualizations

The following diagrams illustrate the mechanism of action and a generalized experimental workflow for ML095 hydrochloride.

Caption: Inhibition of PLAP by ML095 Hydrochloride.

Caption: Generalized workflow for a PLAP inhibition assay.

References

ML095: A Specific Inhibitor of Placental Alkaline Phosphatase (PLAP) - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Placental alkaline phosphatase (PLAP) is a membrane-bound, heat-stable enzyme highly expressed in the placenta, particularly during the third trimester. While its precise physiological role remains under investigation, PLAP is a well-established tumor marker, especially in seminoma and ovarian cancers. The development of specific inhibitors for PLAP is crucial for elucidating its biological functions and for exploring its therapeutic potential. This technical guide provides an in-depth overview of ML095 (CID-25067483), a potent and selective small molecule inhibitor of PLAP, intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Core Compound Properties

ML095 is a biochemical inhibitor of PLAP identified through a high-throughput screening campaign. Its development was driven by the need for a selective chemical probe to differentiate the function of PLAP from other alkaline phosphatase isozymes, such as tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP).

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of ML095 against human alkaline phosphatase isozymes has been characterized, demonstrating significant selectivity for PLAP. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Isozyme | Target Name | IC50 (µM) | Selectivity vs. PLAP |

| Placental Alkaline Phosphatase | PLAP | 2.1 - 3.7 | - |

| Tissue-Nonspecific Alkaline Phosphatase | TNAP | >100 | >27-fold |

| Intestinal Alkaline Phosphatase | IAP | 53 - >100 | >14-fold |

Data compiled from multiple sources. The range in IC50 values may be attributed to variations in assay conditions.

Experimental Protocols

Luminescent High-Throughput Screening (HTS) Assay for PLAP Inhibition

This protocol describes the biochemical assay used for the primary screening and confirmation of PLAP inhibitors like ML095.[1][2][3]

a) Materials and Reagents:

-

PLAP Enzyme: Recombinant human placental alkaline phosphatase.

-

Substrate: CDP-Star® (a chemiluminescent substrate for alkaline phosphatase).

-

Assay Buffer: 100 mM Diethanolamine (DEA), pH 9.8, 1.0 mM MgCl₂, 0.02 mM ZnCl₂.

-

Compound Plates: 384-well white, small volume plates.

-

Control Inhibitor: 1 mM TCEP (Tris(2-carboxyethyl)phosphine) as a positive control for inhibition.

-

Vehicle Control: 10% DMSO in water.

b) Assay Procedure:

-

Compound Dispensing: 4 µL of test compounds (at 100 µM in 10% DMSO for primary screening) are dispensed into the wells of a 384-well plate.

-

Enzyme Addition: 8 µL of PLAP working solution (diluted in assay buffer) is added to all wells.

-

Substrate Addition: 8 µL of CDP-Star® working solution is added to all wells to initiate the enzymatic reaction.

-

Incubation: The plate is incubated for 30 minutes at room temperature.

-

Luminescence Reading: Luminescence is measured using a plate reader (e.g., PerkinElmer Envision).

c) Final Assay Concentrations:

-

PLAP: 1/16000 dilution

-

CDP-Star®: 85 µM

-

Test Compound: 20 µM (for primary screening)

-

DMSO: 2%

d) Dose-Response Confirmation:

For confirmed hits, a 10-point dose-response curve is generated using a 2-fold serial dilution of the compound in 100% DMSO, which is then diluted to a 10% DMSO solution for the assay.

Synthesis of ML095

The synthesis of ML095 (1-(3,4-dihydroxyphenyl)-2-(2-ethyl-1H-imidazol-1-yl)-ethanone) is achieved through the following procedure[1]:

-

To a solution of 2-chloro-3',4'-dihydroxyacetophenone (0.27 mmol) in 1 mL of dioxane, add 2-ethylimidazole (0.27 mmol).

-

The reaction mixture is stirred, and the product, ML095, is formed.

Visualizations: Workflows and Pathways

Experimental Workflow: From HTS to Probe Characterization

The following diagram illustrates the typical workflow for identifying and characterizing a chemical probe like ML095.

Proposed Mechanism of Action of Placental Alkaline Phosphatase

While the specific signaling pathways involving PLAP are not yet fully elucidated, its fundamental enzymatic activity is the hydrolysis of phosphate monoesters. ML095 acts by inhibiting this catalytic process.

Application of ML095 in Research and Drug Development

ML095 serves as a critical tool for several research applications:

-

Elucidating the Biological Function of PLAP: By selectively inhibiting PLAP, researchers can study its role in various cellular processes without the confounding effects of inhibiting other alkaline phosphatase isozymes.

-

Target Validation: In disease models where PLAP is upregulated (e.g., certain cancers), ML095 can be used to assess whether inhibition of PLAP activity has a therapeutic effect, thus validating it as a potential drug target.

-

Assay Development: ML095 can be used as a reference inhibitor in the development and validation of new assays for PLAP activity.

-

Understanding Drug-Target Interactions: As a well-characterized inhibitor, ML095 can be used in structural biology studies to understand the binding interactions within the active site of PLAP, which can inform the design of next-generation inhibitors.

Future Directions

While ML095 is a valuable biochemical tool, further research is needed to fully characterize its properties and expand its utility. Key areas for future investigation include:

-

Cell-Based Assays: The development and validation of cell-based assays to assess the effect of ML095 on PLAP activity in a cellular context are crucial. This will help to understand its cell permeability and on-target effects in a more physiologically relevant system.

-

Determination of Binding Kinetics: Characterizing the binding kinetics of ML095 (e.g., determining the Ki value, and on and off rates) will provide a more detailed understanding of its interaction with PLAP.

-

In Vivo Studies: Evaluation of the pharmacokinetic and pharmacodynamic properties of ML095 in animal models will be necessary to assess its potential for in vivo applications.

Conclusion

ML095 is a potent and selective inhibitor of placental alkaline phosphatase, making it an indispensable tool for the scientific community. Its availability provides a much-needed chemical probe to dissect the biological functions of PLAP and to explore its role in disease. The data and protocols presented in this guide are intended to facilitate the use of ML095 in advancing our understanding of this important enzyme and to aid in the development of novel therapeutics.

References

- 1. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. AID 1512 - Luminescent assay for HTS discovery of chemical inhibitors of placental alkaline phosphatase confirmation - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Function of Placental Alkaline Phosphatase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Placental alkaline phosphatase (PLAP), a glycosylphosphatidylinositol (GPI)-anchored dimeric metalloenzyme, is predominantly expressed in the placenta during pregnancy and ectopically in various malignancies, including ovarian, testicular, and lung cancers.[1] Its role as a tumor marker is well-established, and its restricted expression profile in healthy tissues makes it an attractive target for therapeutic intervention. This technical guide provides an in-depth exploration of the biological functions of PLAP and the known and potential consequences of its inhibition. We delve into the molecular mechanisms, experimental methodologies to study its inhibition, and the potential signaling pathways affected. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in oncology, reproductive biology, and drug development.

Introduction to Placental Alkaline Phosphatase (PLAP)

PLAP, encoded by the ALPP gene, is a member of the alkaline phosphatase family of enzymes that catalyze the hydrolysis of phosphomonoesters at an alkaline pH.[1] It is a heat-stable, membrane-bound glycoprotein primarily located on the surface of syncytiotrophoblasts in the placenta.[2] While its precise physiological role in the placenta remains to be fully elucidated, it is thought to be involved in various processes, including nutrient transport and fetal development.[2][3]

Beyond its placental expression, PLAP is frequently re-expressed in various cancers, making it a valuable oncodevelopmental antigen.[4][5] This tumor-associated expression has positioned PLAP as a biomarker for diagnosis and prognosis and as a promising target for novel anti-cancer therapies.[4] The inhibition of PLAP's enzymatic activity is a key strategy being explored to disrupt its potential contributions to tumor growth and survival.

Known and Potential Biological Functions of PLAP Inhibition

The primary function of PLAP is dephosphorylation, and its inhibition is expected to lead to a hyperphosphorylated state of its substrates. While the specific endogenous substrates of PLAP in a cancerous context are not fully identified, the consequences of inhibiting its activity are being actively investigated.

Putative Impact on Cellular Signaling

Given that protein phosphorylation is a cornerstone of cellular signal transduction, inhibiting a phosphatase like PLAP is likely to have significant downstream effects on key signaling pathways that regulate cell proliferation, survival, and differentiation.

-

PI3K/Akt Signaling Pathway: Co-expression analyses have suggested a potential link between ALPP expression and the PI3K-Akt signaling pathway.[6][7] This pathway is a critical regulator of cell survival, growth, and proliferation. It is hypothesized that PLAP may dephosphorylate key components of this pathway or its downstream effectors. Inhibition of PLAP could, therefore, lead to sustained phosphorylation and activation of pro-survival signals, although counter-regulatory mechanisms may also be triggered.

-

MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. As with the PI3K/Akt pathway, it is plausible that PLAP could regulate this pathway through dephosphorylation of its components. Inhibition of PLAP might, therefore, modulate ERK signaling, though direct experimental evidence is currently limited.

Effects on Cell Growth and Proliferation

Studies have suggested an inverse relationship between PLAP activity and the rate of cell growth in some cancer cell lines.[8] This indicates that higher PLAP activity may be associated with slower proliferation. Consequently, inhibiting PLAP could potentially lead to an increase in cell proliferation. However, the context-dependent nature of cellular signaling suggests that the outcome of PLAP inhibition on cell growth is likely to be complex and may vary between different cancer types and their specific genetic backgrounds.

Role in Tumor Microenvironment and Invasion

PLAP is a membrane-bound enzyme, placing it at the interface between the cancer cell and its microenvironment. It may play a role in cell-cell and cell-matrix interactions. One study has implicated PLAP in the internalization of Trypanosoma cruzi into cells, a process involving the rearrangement of the actin cytoskeleton, suggesting a potential role for PLAP in cellular invasion and motility.[9] Inhibition of PLAP could, therefore, potentially impact the invasive capacity of cancer cells.

Quantitative Data on PLAP Inhibition

The development of specific and potent inhibitors of PLAP has enabled the quantitative assessment of its inhibition.

| Inhibitor | Target | IC50 | Selectivity | Reference |

| PLAP-IN-1 | PLAP | 32 nM | No detectable inhibition of TNAP | [10] |

| L-Phenylalanine | PLAP | Varies with substrate and pH | Uncompetitive inhibitor | [11] |

| L-Leucine containing peptides | PLAP | Varies with peptide sequence | Varies |

Table 1: Potency of Selected PLAP Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) of known PLAP inhibitors. TNAP: Tissue-Nonspecific Alkaline Phosphatase.

Experimental Protocols

A variety of experimental techniques are employed to study the biological function of PLAP and the effects of its inhibition.

PLAP Activity Assay (Luminescent)

This protocol is adapted from a high-throughput screening assay for PLAP inhibitors.[1][12][13]

Materials:

-

Recombinant PLAP protein

-

Assay Buffer: 250 mM DEA, pH 9.8, 2.5 mM MgCl₂, and 0.05 mM ZnCl₂

-

CDP-Star (ready-to-use) chemiluminescent substrate

-

PLAP inhibitor (e.g., PLAP-IN-1)

-

384-well white small volume plates

Procedure:

-

Prepare serial dilutions of the PLAP inhibitor in 10% DMSO.

-

Dispense 4 µL of the inhibitor dilutions into the wells of a 384-well plate.

-

Prepare a PLAP working solution by diluting the recombinant PLAP protein in the assay buffer (e.g., 1/6400 dilution).

-

Add 8 µL of the PLAP working solution to each well.

-

Add 8 µL of the CDP-Star substrate solution to each well.

-

Incubate the plate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This protocol provides a general framework for assessing changes in protein phosphorylation upon PLAP inhibition.[3][14][15]

Materials:

-

PLAP-expressing cancer cell line (e.g., HeLa, JEG-3)

-

PLAP inhibitor

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting membranes

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Treat cells with the PLAP inhibitor at various concentrations for a specified time.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Prepare protein samples with Laemmli buffer and denature by heating.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell viability as an indicator of cell proliferation.[16]

Materials:

-

PLAP-expressing cancer cell line

-

PLAP inhibitor

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to attach overnight.

-

Treat cells with serial dilutions of the PLAP inhibitor.

-

Incubate for the desired period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of a PLAP inhibitor.[17][18][19][20]

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

PLAP-expressing cancer cell line

-

PLAP inhibitor formulated for in vivo administration

-

Matrigel (optional)

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice. Matrigel may be mixed with the cells to improve tumor take rate.

-

Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x length x width²).

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the PLAP inhibitor to the treatment group according to the desired dosing schedule (e.g., daily intraperitoneal injection or oral gavage). The control group receives the vehicle.

-

Continue to monitor tumor growth and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Experimental Workflows

Conclusion and Future Directions

The inhibition of placental alkaline phosphatase represents a promising strategy for the development of novel therapeutics, particularly in the context of cancer. While its role as a tumor marker is well-documented, the precise biological consequences of inhibiting its enzymatic activity are still under investigation. This guide has provided an overview of the current understanding of PLAP function and the methodologies used to study its inhibition.

Future research should focus on unequivocally identifying the endogenous substrates of PLAP in cancer cells to better understand the direct downstream effects of its inhibition. The application of quantitative proteomics and phosphoproteomics will be instrumental in elucidating the specific signaling pathways that are modulated. Furthermore, the development of more potent and selective PLAP inhibitors will be crucial for advancing our understanding of its biological role and for translating these findings into clinical applications. The in-depth characterization of the effects of PLAP inhibition on cell proliferation, apoptosis, migration, and invasion in a variety of cancer models will provide a more complete picture of its therapeutic potential.

References

- 1. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. universalbiologicals.com [universalbiologicals.com]

- 3. Growth factor-like effects of placental alkaline phosphatase in human fetus and mouse embryo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Placental Alkaline Phosphatase Expression as A Potential Target of Solid Tumors Immunotherapy by Using Gene and Protein Expression Repositories - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] The significance of placental and placental-like alkaline phosphatases in tumor biology and their potential use in clinical practice | Semantic Scholar [semanticscholar.org]

- 6. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Studies on alkaline phosphatase. Inhibition of human-placental phosphoryl phosphatase by L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MLS 0038949 | TNAP inhibitor | Probechem Biochemicals [probechem.com]

- 13. Placental alkaline phosphatase (PLAP) Blocking Peptide | FabGennix [fabgennix.com]

- 14. Specific Inhibitor of Placental Alkaline Phosphatase Isolated from a DNA-Encoded Chemical Library Targets Tumor of the Female Reproductive Tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. An in vivo mouse reporter gene (human secreted alkaline phosphatase) model to monitor ovarian tumor growth and response to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Placental Alkaline Phosphatase (PLAP): Is it exclusively placental? - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Evaluating the Selectivity of Alkaline Phosphatase Inhibitors

Disclaimer: No specific public domain data was found for a compound designated "ML095" as an inhibitor of placental alkaline phosphatase (PLAP), tissue-nonspecific alkaline phosphatase (TNAP), or intestinal alkaline phosphatase (IAP). The following guide provides a comprehensive framework and detailed methodologies for assessing the selectivity of any given alkaline phosphatase inhibitor, using hypothetical data for illustrative purposes. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Alkaline Phosphatase Isozymes and the Importance of Selectivity

Alkaline phosphatases (APs) are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at a basic pH optimum. In humans, four main isozymes have been identified: tissue-nonspecific alkaline phosphatase (TNAP), intestinal alkaline phosphatase (IAP), placental alkaline phosphatase (PLAP), and germ cell alkaline phosphatase (GCAP). While TNAP is ubiquitously expressed, the other isozymes are tissue-specific.[][2][3][4] The distinct physiological roles of these isozymes necessitate the development of selective inhibitors for therapeutic applications. For instance, TNAP is crucial for bone mineralization, while IAP plays a role in gut mucosal defense.[5][6][7] Therefore, a selective inhibitor is critical to target a specific isozyme without causing off-target effects.

This guide outlines the core experimental protocols and data presentation standards for determining the selectivity of a compound, hypothetically termed "ML095," for PLAP over TNAP and IAP.

Quantitative Data Presentation

Clear and concise presentation of quantitative data is paramount for assessing inhibitor selectivity. The following tables provide a template for summarizing key inhibitory metrics.

Table 1: Inhibitory Potency (IC50) of ML095 against Alkaline Phosphatase Isozymes

| Isozyme | Target | IC50 (nM) |

| Human | PLAP | 50 |

| Human | TNAP | 5,000 |

| Human | IAP | 10,000 |

Table 2: Selectivity Ratios of ML095

| Comparison | Selectivity Ratio (IC50 Fold-Difference) |

| TNAP / PLAP | 100-fold |

| IAP / PLAP | 200-fold |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols describe the key assays for determining the potency and selectivity of alkaline phosphatase inhibitors.

General Alkaline Phosphatase Activity Assay (Colorimetric)

This protocol outlines a common method for measuring ALP activity, which can be adapted for inhibitor screening.[8]

-

Principle: Alkaline phosphatase catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), a yellow-colored product. The rate of pNP formation, measured by absorbance at 405 nm, is directly proportional to the ALP activity.[8]

-

Materials:

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of the purified ALP isoenzyme to each well.[8]

-

Add the test compound dilutions to the wells and incubate for a pre-determined time at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the pNPP substrate to each well.

-

Measure the absorbance at 405 nm at regular intervals to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Determination of Kinetic Parameters (e.g., Ki)

To understand the mechanism of inhibition, kinetic studies are performed.

-

Principle: By measuring the reaction rates at varying substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor constant (Ki) can be determined.

-

Procedure:

-

Perform the general ALP activity assay with a range of fixed inhibitor concentrations and varying substrate (pNPP) concentrations.

-

Measure the initial reaction velocities for each condition.

-

Plot the data using methods such as Lineweaver-Burk or Michaelis-Menten kinetics to determine the kinetic parameters (Km, Vmax) in the presence and absence of the inhibitor.

-

Calculate the Ki value based on the observed changes in Km and Vmax.

-

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental workflows.

Caption: Experimental workflow for determining inhibitor selectivity.

Caption: Simplified PLAP signaling pathway and inhibition.

References

- 2. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A Selective Murine Intestinal Alkaline Phosphatase (muIAP) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Selective Murine Intestinal Alkaline Phosphatase (muIAP) Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Identification of a Selective Inhibitor of Murine Intestinal Alkaline Phosphatase (ML260) by Concurrent Ultra-High Throughput Screening against Human and Mouse Isozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improved survival probability in the CKD-MBD mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Functional co-operativity of Tissue-Nonspecific Alkaline Phosphatase (TNAP) and PHOSPHO1 during initiation of Skeletal Mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

ML095 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML095 hydrochloride is a potent and selective small molecule inhibitor of Placental Alkaline Phosphatase (PLAP), an enzyme of significant interest in developmental biology and oncology. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological characteristics of ML095 hydrochloride. It includes a summary of the high-throughput screening (HTS) assay that led to its discovery and discusses the current understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers utilizing ML095 hydrochloride in their studies.

Molecular Structure and Physicochemical Properties

ML095 hydrochloride, with the chemical name 1-(3,4-dihydroxyphenyl)-2-(2-ethyl-1H-imidazol-1-yl)-ethanone, monohydrochloride, is a catechol-derived compound. Its structure is characterized by a dihydroxyphenyl group linked to an ethyl-imidazole moiety.

Table 1: Molecular and Physicochemical Properties of ML095 Hydrochloride

| Property | Value | Source |

| Molecular Formula | C13H14N2O3・HCl | [1] |

| Molecular Weight | 282.7 g/mol | [1] |

| CAS Number | 1135318-57-8 | [1] |

| Synonyms | CID-25067483, MLS-0315848 | [1][2] |

| Appearance | Crystalline solid | [1] |

| Solubility | ≤10 mg/mL in DMSO | [1] |

| 4 mg/mL (14.15 mM) in DMSO (sonication recommended) | [3] | |

| 1 mg/mL (3.54 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (in vivo formulation) | [3] | |

| Storage | Store at -20°C | [1] |

| Purity | ≥98% | [1] |

Pharmacological Properties

ML095 hydrochloride is a specific inhibitor of Placental Alkaline Phosphatase (PLAP).[1] Alkaline phosphatases are a group of enzymes that remove phosphate groups from various molecules.[2] There are several isozymes, including PLAP, Tissue-Nonspecific Alkaline Phosphatase (TNAP), and Intestinal Alkaline Phosphatase (IAP).[2] ML095 demonstrates significant selectivity for PLAP over other isozymes.[1]

Table 2: In Vitro Inhibitory Activity of ML095

| Target | IC50 (µM) | Selectivity vs. PLAP | Source |

| PLAP | 2.1 | - | [1] |

| TNAP | >100 | >47-fold | [1] |

| IAP | 53 | ~25-fold | [1] |

The high selectivity of ML095 makes it a valuable chemical probe for investigating the biological functions of PLAP, which are currently not well understood.[1]

Mechanism of Action and Signaling Pathways

The precise mechanism of action of ML095 has not been fully elucidated, but it is known to be a biochemical inhibitor of PLAP.[1] The catechol moiety of the molecule is believed to be crucial for its inhibitory activity against alkaline phosphatases.[4]

PLAP is a membrane-bound enzyme, and its physiological role is still under investigation.[5] As such, a definitive signaling pathway directly modulated by PLAP and consequently inhibited by ML095 is not well-established. However, by inhibiting PLAP, ML095 is expected to interfere with dephosphorylation events at the cell surface, which could impact various cellular processes.

The inhibition of PLAP by ML095 can be visualized as a direct interaction leading to the blockade of substrate dephosphorylation.

Experimental Protocols

ML095 was identified through a quantitative high-throughput screening (qHTS) campaign. The following is a summary of the luminescent HTS assay protocol used for the discovery of ML095 as a PLAP inhibitor.

Luminescent HTS Assay for PLAP Inhibition

This assay measures the activity of PLAP by quantifying the amount of inorganic phosphate produced from the dephosphorylation of a substrate.

-

Principle: The assay utilizes a bioluminescent reporter system where the signal is inversely proportional to the amount of inorganic phosphate generated by PLAP.

-

Reagents:

-

Recombinant human PLAP enzyme

-

Substrate (e.g., a phosphopeptide)

-

Reagents for the detection of inorganic phosphate (e.g., a phosphate sensor and a luciferase-based reporter system)

-

Assay buffer

-

Test compounds (including ML095) and controls (e.g., DMSO as a negative control).

-

-

General Procedure:

-

Dispense a small volume of the test compound solution in DMSO into a multi-well assay plate.

-

Add the PLAP enzyme solution to each well and incubate for a defined period to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Incubate the reaction mixture at a controlled temperature to allow for substrate dephosphorylation.

-

Stop the reaction and add the detection reagents.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of inhibition for each compound by comparing the signal in the test wells to the signals from the positive and negative controls.

-

For active compounds, perform dose-response experiments to determine the IC50 value.

-

Conclusion

ML095 hydrochloride is a well-characterized, potent, and selective inhibitor of PLAP. Its specificity makes it an invaluable tool for researchers investigating the biological and pathological roles of this enzyme. The information provided in this technical guide, including its molecular properties, pharmacological data, and the principles of the assay used for its discovery, should facilitate the design and interpretation of experiments utilizing this important chemical probe. Further research is warranted to fully elucidate the mechanism of action of ML095 and the downstream consequences of PLAP inhibition in various biological systems.

References

- 1. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. ML-095 hydrochloride | Phospholipase | TargetMol [targetmol.com]

- 4. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Placental Alkaline Phosphatase Isozymes | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]

Understanding the Enzymatic Activity of Placental Alkaline Phosphatase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Placental alkaline phosphatase (PLAP) is a glycosylphosphatidylinositol (GPI)-anchored, dimeric, zinc- and magnesium-containing metalloenzyme predominantly expressed in the syncytiotrophoblasts of the placenta during pregnancy.[1][2][3][4] It belongs to a family of alkaline phosphatase isoenzymes that catalyze the hydrolysis of phosphomonoesters at an alkaline pH optimum, releasing inorganic phosphate and an alcohol.[1][5] Beyond its established role in pregnancy, PLAP has garnered significant interest as a tumor marker, particularly in gynecological and testicular cancers, and is a subject of ongoing research for its potential roles in cellular signaling and development.[6][7][8] This technical guide provides an in-depth exploration of the enzymatic activity of PLAP, offering detailed experimental protocols and quantitative data to support research and drug development endeavors.

Molecular Structure and Active Site

Human placental alkaline phosphatase is a homodimeric enzyme.[4] Each monomer contains a sophisticated active site featuring two zinc ions (Zn1 and Zn2) and one magnesium ion (Mg2+), which are essential for its catalytic activity.[1][9] The catalytic mechanism proceeds through the formation of a covalent phosphoserine intermediate.[5] Specifically, the Zn2 ion is proposed to activate the catalytic serine residue for nucleophilic attack on the phosphate group of the substrate, while the Zn1 ion stabilizes the leaving group. Subsequently, the Zn1 ion activates a water molecule to hydrolyze the phosphoserine intermediate, releasing inorganic phosphate.[5]

Enzymatic Kinetics and Substrate Specificity

PLAP exhibits broad substrate specificity, hydrolyzing a variety of phosphate monoesters.[10] The most commonly used substrate for in vitro assays is p-nitrophenyl phosphate (pNPP), which upon hydrolysis yields a yellow-colored product, p-nitrophenol, that can be quantified spectrophotometrically.[11][12][13]

Optimal Conditions for Enzymatic Activity

The catalytic efficiency of PLAP is highly dependent on the reaction conditions. The optimal pH for PLAP activity is in the alkaline range, typically around pH 8.5 to 10.5.[14][15] The optimal temperature for human PLAP is generally near 37°C.[16] However, it is noteworthy for its remarkable heat stability compared to other alkaline phosphatase isoenzymes, a characteristic that can be exploited for its specific measurement in mixed samples.[1][17]

Quantitative Data on PLAP Activity

The following table summarizes key quantitative parameters related to the enzymatic activity of human placental alkaline phosphatase.

| Parameter | Value | Substrate / Conditions | Reference |

| Optimal pH | 8.5 - 10.5 | p-Nitrophenyl phosphate | [14][15] |

| Optimal Temperature | ~37°C | Various | [16] |

| Michaelis Constant (Km) | Decreases with increasing temperature (typically half at 37°C compared to 25°C) | p-Nitrophenyl phosphate | [18] |

| Inhibitors | L-Phenylalanine, L-Leucine containing peptides, Levamisole, specific small molecules | Various | [7][9][19][20][21] |

| Activators | ATP (in placental plasma membranes) | p-Nitrophenyl phosphate | [22] |

Experimental Protocols

Measurement of PLAP Activity using p-Nitrophenyl Phosphate (pNPP)

This protocol describes a standard colorimetric assay for determining the enzymatic activity of PLAP.

Materials:

-

PLAP enzyme source (e.g., purified enzyme, cell lysate, serum)

-

Assay Buffer: 100 mM Diethanolamine (DEA) buffer, pH 9.8, containing 1.0 mM MgCl₂ and 0.02 mM ZnCl₂[20]

-

Substrate Solution: p-Nitrophenyl phosphate (pNPP) solution in Assay Buffer. The final concentration in the reaction mixture should be optimized based on the Km of the enzyme.

-

Stop Solution: 3 M NaOH

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

-

Incubator set to 37°C

Procedure:

-

Prepare Reagents: Prepare the Assay Buffer, Substrate Solution, and Stop Solution.

-

Sample Preparation: Prepare serial dilutions of the PLAP enzyme source in Assay Buffer.

-

Reaction Setup:

-

Add 50 µL of each enzyme dilution to the wells of a 96-well microplate.

-

Include a blank control containing 50 µL of Assay Buffer without the enzyme.

-

-

Initiate Reaction: Add 50 µL of the Substrate Solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.

-

Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction. The addition of NaOH will also enhance the yellow color of the p-nitrophenol product.

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank control from the absorbance of each sample.

-

Calculate the rate of the reaction (e.g., in µmol of p-nitrophenol produced per minute) using the molar extinction coefficient of p-nitrophenol (18,000 M⁻¹cm⁻¹ at 405 nm under alkaline conditions).[13]

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

-

Visualizing PLAP-Related Processes

Enzymatic Reaction of PLAP with pNPP

Caption: Catalytic cycle of PLAP with pNPP as a substrate.

General Workflow for PLAP Activity Assay

Caption: A typical experimental workflow for measuring PLAP activity.

Role in Signaling and Clinical Relevance

While the precise physiological role of PLAP is not fully elucidated, it is implicated in various cellular processes. Its expression is tightly regulated during pregnancy, and altered levels have been associated with pregnancy complications.[3] In oncology, PLAP is a well-established tumor marker, particularly for seminomas and ovarian cancers.[6][8] Its ectopic expression in malignant tissues makes it a target for diagnostic assays and potentially for targeted therapies.[6][7] The dephosphorylation activity of PLAP may modulate signaling pathways by altering the phosphorylation state of key signaling molecules, although the specific endogenous substrates and pathways are still under investigation.

Conclusion

Placental alkaline phosphatase is a multifaceted enzyme with significant implications in both physiological and pathological contexts. A thorough understanding of its enzymatic activity, including its kinetics, substrate specificity, and inhibition, is crucial for researchers and drug development professionals. The standardized protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the biological functions of PLAP and for the development of novel diagnostic and therapeutic strategies targeting this important enzyme.

References

- 1. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Placental Alkaline Phosphatase Isozymes | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]

- 4. Alkaline phosphatase - Wikipedia [en.wikipedia.org]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. Placental alkaline phosphatase (PALP) | Research Starters | EBSCO Research [ebsco.com]

- 7. Specific Inhibitor of Placental Alkaline Phosphatase Isolated from a DNA-Encoded Chemical Library Targets Tumor of the Female Reproductive Tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] The significance of placental and placental-like alkaline phosphatases in tumor biology and their potential use in clinical practice | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Possible kinetic mechanism of human placental alkaline phosphatase in vivo as implemented in reverse micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. neb.com [neb.com]

- 14. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sciencing.com [sciencing.com]

- 17. [Determination of serum activity of placental alkaline phosphatase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Structural studies of human placental alkaline phosphatase in complex with functional ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Inhibition of human placental-type alkaline phosphatase variants by peptides containing L-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Stimulation by ATP of alkaline phosphatase in placental plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of ML095 as a PLAP Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of ML095, a selective inhibitor of Placental Alkaline Phosphatase (PLAP). This document details the quantitative biochemical data, experimental methodologies, and the logical workflow that led to the identification of this important chemical probe.

Introduction to Placental Alkaline Phosphatase (PLAP)

Placental Alkaline Phosphatase (PLAP) is a member of the alkaline phosphatase family of enzymes, which are responsible for removing phosphate groups from various molecules such as nucleotides and proteins.[1] In humans, there are four isozymes of alkaline phosphatase: tissue-nonspecific (TNAP), intestinal (IAP), germ cell (GCAP), and placental (PLAP).[2] PLAP is highly expressed in primate placental tissue, but its precise biological function remains an area of active investigation.[1][3] Notably, PLAP-like enzymes are often detected in the serum of patients with certain cancers, particularly testicular tumors like seminoma, making it a relevant biomarker and a potential therapeutic target.[1][3][4] The development of potent and selective inhibitors of PLAP is crucial for elucidating its physiological and pathological roles.[3][4] ML095 (also identified as CID-25067483) emerged from these efforts as a valuable chemical tool for studying PLAP biology.[1][3]

Discovery of ML095: A High-Throughput Screening Approach

ML095 was identified through a large-scale high-throughput screening (HTS) campaign designed to discover novel inhibitors of PLAP.[3] The screening utilized a luminescent assay to measure PLAP activity, enabling the rapid testing of a large chemical library. The overall workflow for the discovery and confirmation of ML095 is depicted below.

Quantitative Data and Selectivity Profile

ML095 was characterized by its inhibitory potency (IC50) against PLAP and its selectivity against other alkaline phosphatase isozymes, namely Tissue-Nonspecific Alkaline Phosphatase (TNAP) and Intestinal Alkaline Phosphatase (IAP). The quantitative data are summarized in the table below.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| ML095 | PLAP | 2.1 | [1] |

| ML095 | TNAP | >100 | [1] |

| ML095 | IAP | 53 | [1] |

The data clearly demonstrates that ML095 is a potent inhibitor of PLAP with significant selectivity over TNAP and moderate selectivity over IAP. This selectivity is a key attribute that makes ML095 a valuable research tool.

Experimental Protocols

Detailed methodologies for the key experiments in the discovery and characterization of ML095 are provided below.

This protocol was adapted from the primary screening assay that led to the discovery of ML095.[1][3][5]

-

Objective: To identify compounds that inhibit PLAP activity from a large chemical library.

-

Principle: The assay measures the dephosphorylation of a chemiluminescent substrate, CDP-Star®, by PLAP. The resulting product generates a light signal that is proportional to enzyme activity. Inhibitors will reduce the light output.

-

Materials:

-

PLAP enzyme

-

CDP-Star® substrate (New England Biolabs)

-

Assay Buffer: 250 mM Diethanolamine (DEA), pH 9.8, 2.5 mM MgCl₂, 0.05 mM ZnCl₂

-

Positive Control: TCEP (tris(2-carboxyethyl)phosphine)

-

Plates: Greiner 384-well white small volume plates

-

Instrumentation: Plate dispenser (e.g., WellMate), luminometer

-

-

Procedure:

-

Compound Plating: Dispense 4 µL of 100 µM test compounds in 10% DMSO into columns 3-24 of a 384-well plate.

-

Control Plating: Dispense 4 µL of a 5 mM TCEP working solution (in 10% DMSO) into column 1 for the positive control (maximum inhibition). Dispense 4 µL of 10% DMSO into column 2 for the negative control (no inhibition).

-

Enzyme Addition: Prepare a fresh 1/6400 dilution of the PLAP enzyme stock in Assay Buffer. Using a bulk dispenser, add 8 µL of this PLAP working solution to all wells of the plate.

-

Substrate Addition: Prepare a 212.5 µM CDP-Star® working solution in water. Using a bulk dispenser, add 8 µL of this solution to all wells to initiate the reaction.

-

Final Concentrations: The final assay volume is 20 µL, with final concentrations of: 100 mM DEA (pH 9.8), 1.0 mM MgCl₂, 0.02 mM ZnCl₂, 1/16000 dilution of PLAP, 85 µM CDP-Star®, 20 µM test compound, and 2% DMSO.

-

Incubation and Measurement: Incubate the plate at room temperature for a specified time (e.g., 15-20 minutes) to allow the reaction to reach a steady state. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

-

This protocol is a standard method for determining the IC50 of an inhibitor against PLAP, TNAP, and IAP.

-

Objective: To determine the concentration of ML095 required to inhibit 50% of the activity of PLAP, TNAP, and IAP.

-

Principle: The enzymatic activity is measured in the presence of serially diluted concentrations of the inhibitor. The resulting data is fitted to a dose-response curve to calculate the IC50 value.

-

Procedure:

-

Serial Dilution: Prepare a series of 10 concentrations of ML095 by performing 2-fold serial dilutions in 100% DMSO. Subsequently, dilute the compounds with water to a final DMSO concentration of 10%.

-

Plate Setup: Transfer 4 µL of each inhibitor concentration into a 384-well plate. Include positive (e.g., L-Phenylalanine for IAP/PLAP, Levamisole for TNAP) and negative (10% DMSO) controls.[2]

-

Enzyme Addition: Add 8 µL of the respective enzyme working solution (PLAP, TNAP, or IAP) to the wells. The enzyme concentration should be optimized for each isozyme to ensure a robust signal in the linear range of the assay.[2]

-

Substrate Addition: Add 8 µL of the chemiluminescent substrate (e.g., CDP-Star®) to initiate the reaction.

-

Measurement: Incubate and measure luminescence as described in the HTS protocol.

-

Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

-

-

Step 1: Synthesis of 2-chloro-1-(3,4-dihydroxyphenyl)ethanone

-

In a reaction vessel, suspend aluminum chloride in a suitable chlorinated solvent (e.g., dichloromethane) and cool the mixture to 0-5°C.

-

Add catechol to the suspension portion-wise while maintaining the low temperature.

-

Add chloroacetyl chloride dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 20-24 hours.

-

Quench the reaction by carefully adding it to aqueous HCl.

-

Filter the resulting solid, wash with water, and dry to yield the intermediate, 2-chloro-1-(3,4-dihydroxyacetophenone).

-

-

Step 2: Synthesis of ML095

-

Dissolve 2-chloro-1-(3,4-dihydroxyacetophenone) in a suitable solvent such as dioxane or acetonitrile.

-

Add an equimolar amount of 2-ethylimidazole to the solution.

-

The reaction mixture is stirred, likely at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, likely via column chromatography.

-

To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ethanol) and treated with ethanolic HCl. The resulting precipitate is filtered and dried to yield ML095 hydrochloride.

-

Conclusion

ML095 is a potent and selective inhibitor of Placental Alkaline Phosphatase discovered through a systematic high-throughput screening campaign. Its well-characterized inhibitory profile makes it an indispensable tool for researchers investigating the biological functions of PLAP in both normal physiology and disease states, particularly in the context of cancer research. The detailed protocols provided in this guide offer a framework for the identification and characterization of similar enzyme inhibitors.

References

- 1. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AID 1512 - Luminescent assay for HTS discovery of chemical inhibitors of placental alkaline phosphatase confirmation - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Biochemical Consequences of PLAP Inhibition by ML095: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Placental Alkaline Phosphatase (PLAP) is a metalloenzyme highly expressed in the placenta and ectopically in various cancers. While its precise physiological roles are still under investigation, its association with cell growth and its potential as a therapeutic target have garnered significant interest. ML095 has emerged as a potent and selective biochemical inhibitor of PLAP.[1][2][3] This technical guide provides an in-depth overview of the known biochemical consequences of inhibiting PLAP with ML095, including quantitative data on its inhibitory activity, detailed experimental protocols, and an exploration of the potential impact on downstream signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the study of PLAP and the development of novel therapeutic agents.

ML095: A Selective PLAP Inhibitor

ML095, with the chemical name 1-(3,4-dihydroxyphenyl)-2-(2-ethyl-1H-imidazol-1-yl)-ethanone, monohydrochloride, has been identified as a specific inhibitor of PLAP.[1] Its selectivity for PLAP over other alkaline phosphatase isozymes, such as Tissue-Nonspecific Alkaline Phosphatase (TNAP) and Intestinal Alkaline Phosphatase (IAP), makes it a valuable tool for elucidating the specific functions of PLAP.

Chemical and Physical Properties of ML095

| Property | Value |

| Full Chemical Name | 1-(3,4-dihydroxyphenyl)-2-(2-ethyl-1H-imidazol-1-yl)-ethanone, monohydrochloride |

| CAS Number | 1135318-57-8 |

| Molecular Formula | C₁₃H₁₅ClN₂O₃ |

| Molecular Weight | 282.72 g/mol |

| Canonical SMILES | CCc1ncc[n]1CC(=O)c1ccc(c(c1)O)O.[Cl-] |

Quantitative Data on PLAP Inhibition by ML095

The inhibitory potency of ML095 against PLAP and its selectivity over other alkaline phosphatase isozymes have been determined using a luminescent high-throughput screening (HTS) assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Enzyme | IC50 (µM) | Selectivity vs. PLAP |

| PLAP | 2.1 | - |

| TNAP | >100 | >47-fold |

| IAP | 53 | ~25-fold |

Data sourced from a placental alkaline phosphatase (PLAP) luminescent HTS assay.[1]

Experimental Protocols

The following is a detailed methodology for the luminescent HTS assay used to determine the inhibitory activity of ML095 against PLAP.

Placental Alkaline Phosphatase (PLAP) Luminescent HTS Assay

Objective: To quantify the inhibitory effect of compounds on PLAP activity.

Principle: This assay measures the enzymatic activity of PLAP through the hydrolysis of a chemiluminescent substrate. Inhibition of the enzyme results in a decrease in the luminescent signal.

Materials:

-

Enzyme: Recombinant human PLAP

-

Substrate: Chemiluminescent alkaline phosphatase substrate (e.g., CDP-Star®)

-

Assay Buffer: 100 mM Diethanolamine (DEA), pH 9.8, 1.0 mM MgCl₂, 0.02 mM ZnCl₂

-

Test Compound: ML095

-

Control Inhibitor: L-Phenylalanine (a known, less potent inhibitor)

-

Microplates: 384-well, white, solid bottom

-

Luminometer: Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of ML095 in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

-

For the assay, dilute the compound solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

-

Assay Protocol:

-

Dispense a small volume (e.g., 5 µL) of the diluted compound solutions into the wells of the 384-well plate.

-

Include control wells:

-

Negative control: Assay buffer with DMSO only (no inhibitor).

-

Positive control: Assay buffer with a known inhibitor (e.g., L-Phenylalanine).

-

-

Add PLAP enzyme solution (e.g., 5 µL) to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the chemiluminescent substrate solution (e.g., 10 µL) to all wells.

-

Incubate the plate for a specific duration (e.g., 30 minutes) at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence intensity of each well using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

-

Experimental Workflow Diagram

References

Methodological & Application

Application Note: High-Throughput Screening for Placental Alkaline Phosphatase (PLAP) Inhibitors Using ML095 and a Luminescent Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Placental Alkaline Phosphatase (PLAP) is a membrane-bound glycoprotein primarily expressed in the placenta, particularly during the third trimester. While its precise biological functions are still under investigation, PLAP has garnered significant interest as a tumor marker, especially in seminomas and ovarian cancers. The development of specific inhibitors for PLAP is crucial for elucidating its physiological roles and for potential therapeutic applications. ML095 is a potent and selective biochemical inhibitor of PLAP. This application note provides a detailed protocol for a robust, luminescent-based high-throughput screening (HTS) assay to identify and characterize PLAP inhibitors, using ML095 as a reference compound. Luminescent assays are well-suited for HTS due to their high sensitivity, broad dynamic range, and low susceptibility to interference from fluorescent compounds.[1]

Principle of the Assay

This biochemical assay quantifies the enzymatic activity of PLAP through a luminescent signal. PLAP catalyzes the dephosphorylation of the chemiluminescent substrate, CDP-Star®. The dephosphorylated substrate is unstable and decomposes, emitting light. In the presence of a PLAP inhibitor, such as ML095, the enzymatic activity is reduced, leading to a decrease in the luminescent signal. The light output is directly proportional to the PLAP activity.

Signaling Pathway and Inhibition

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Placental Alkaline Phosphatase (PLAP) | (Example) Sigma-Aldrich | P3895 |

| ML095 | (Example) Tocris Bioscience | 4436 |

| CDP-Star® Ready-to-Use with Emerald-II™ | (Example) Thermo Fisher Scientific | T2214 |

| Assay Buffer (100 mM DEA, pH 9.8, 1.0 mM MgCl₂, 0.02 mM ZnCl₂) | In-house preparation | - |

| Tris-buffered saline (TBS) | (Example) Bio-Rad | 1706435 |

| Dimethyl sulfoxide (DMSO) | (Example) Sigma-Aldrich | D8418 |

| 384-well white, solid-bottom assay plates | (Example) Corning | 3570 |

Experimental Protocols

Reagent Preparation

-

PLAP Working Solution: Prepare a 1/16000 dilution of the PLAP enzyme stock in assay buffer. This should be prepared fresh before each experiment.

-

ML095 Stock Solution: Prepare a 10 mM stock solution of ML095 in 100% DMSO.

-

Compound Plates: For dose-response experiments, perform serial dilutions of the ML095 stock solution in DMSO to create a range of concentrations. Subsequently, dilute these in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

CDP-Star® Working Solution: The CDP-Star® reagent is supplied ready-to-use. Allow it to equilibrate to room temperature before use.

HTS Assay Protocol

The following protocol is optimized for a 384-well plate format.

-

Compound Dispensing: Add 2 µL of compound solutions (including ML095 for positive control and DMSO for negative control) to the wells of a 384-well plate.

-

Enzyme Addition: Dispense 18 µL of the PLAP working solution to all wells.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Substrate Addition: Dispense 20 µL of the CDP-Star® working solution to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Luminescence Reading: Measure the luminescent signal using a plate reader.

Data Analysis

The inhibitory activity of the compounds is determined by calculating the percent inhibition relative to the controls.

-

Percent Inhibition (%) = [1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background)] x 100

For dose-response curves, the IC50 values are determined by fitting the data to a four-parameter logistic equation.

The quality and robustness of the HTS assay can be evaluated using the Z'-factor.

-

Z'-factor = 1 - [3 * (SD_vehicle + SD_ML095) / |Mean_vehicle - Mean_ML095|]

A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Expected Results

This luminescent assay for PLAP is highly robust and suitable for HTS campaigns. A screen of a large compound library using this assay format has demonstrated excellent performance metrics.

| Parameter | Value | Reference |

| ML095 IC50 for PLAP | 2.1 µM | [2] |

| ML095 IC50 for TNAP | >100 µM | [2] |

| ML095 IC50 for IAP | 53 µM | [2] |

| Average Z'-factor | 0.69 | [3] |

| Average Signal-to-Background Ratio | 38.6 | [3] |

TNAP: Tissue-Nonspecific Alkaline Phosphatase; IAP: Intestinal Alkaline Phosphatase.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Z'-factor (<0.5) | - Reagent instability- Inconsistent dispensing- High variability in controls | - Prepare fresh reagents- Calibrate liquid handlers- Optimize control concentrations |

| High Signal-to-Background Ratio with low Z'-factor | - High variability in the maximum signal | - Check for bubbles in wells- Ensure proper mixing |

| Edge effects on the plate | - Temperature or evaporation gradients | - Use plates with lids- Ensure uniform incubation temperature |

Conclusion

The described luminescent HTS assay provides a sensitive, reliable, and high-throughput method for the identification and characterization of PLAP inhibitors. The use of ML095 as a reference inhibitor allows for the validation of assay performance and the comparison of potencies of newly identified compounds. This protocol can be readily implemented in drug discovery programs targeting PLAP.

References

Application Notes and Protocols for ML095 in Cell Culture-Based Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML095 is a potent and selective small molecule inhibitor of Placental Alkaline Phosphatase (PLAP), a member of the alkaline phosphatase family of enzymes.[1] PLAP is a glycosylphosphatidylinositol (GPI)-anchored, membrane-bound enzyme that is highly expressed in the placenta and is also found to be re-expressed in various cancers, including ovarian, testicular, and uterine carcinomas.[2] This ectopic expression in malignant tissues makes PLAP a potential therapeutic target and a subject of interest in cancer research.

These application notes provide detailed information and protocols for the use of ML095 in cell culture-based experiments to investigate the role of PLAP in cellular processes.

Mechanism of Action

ML095 acts as a specific biochemical inhibitor of PLAP.[1] It exerts its effect by binding to the enzyme and inhibiting its catalytic activity, which is the hydrolysis of phosphomonoesters at an alkaline pH. The inhibition of PLAP by ML095 allows for the elucidation of its biological functions and its role in signaling pathways.

Quantitative Data

The inhibitory activity of ML095 has been characterized in biochemical assays, demonstrating its high selectivity for PLAP over other alkaline phosphatase isozymes such as Tissue-Nonspecific Alkaline Phosphatase (TNAP) and Intestinal Alkaline Phosphatase (IAP).[1]

| Enzyme Target | IC50 (µM) | Selectivity vs. PLAP |

| Placental Alkaline Phosphatase (PLAP) | 2.1 | - |

| Tissue-Nonspecific Alkaline Phosphatase (TNAP) | >100 | >47-fold |

| Intestinal Alkaline Phosphatase (IAP) | 53 | ~25-fold |

Table 1: Inhibitory potency and selectivity of ML095 against human alkaline phosphatase isozymes. Data sourced from PubChem Bioassay AID-1577.[1]

Signaling Pathways

While the direct downstream signaling pathways modulated by PLAP inhibition in cancer cells are still under active investigation, PLAP has been implicated in processes that can influence cell growth and survival. One proposed mechanism is the dephosphorylation of molecules involved in cell signaling cascades. By inhibiting PLAP, ML095 can be used as a tool to study these potential pathways. A generalized schematic of PLAP's position in cellular signaling is presented below.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of ML095 in cell culture experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Determination of ML095 Cytotoxicity using MTT Assay

This protocol is designed to determine the cytotoxic effects of ML095 on a chosen cell line and to establish a suitable concentration range for subsequent experiments.

Materials:

-

PLAP-expressing cancer cell line (e.g., HeLaS3, JEG-3)

-

Complete cell culture medium

-

ML095 (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Workflow:

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Preparation: Prepare a series of dilutions of ML095 in complete culture medium from a concentrated stock solution in DMSO. A typical starting range could be from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%. Include a vehicle control (DMSO only) and a no-treatment control.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared ML095 dilutions or control medium to the respective wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value for cytotoxicity.

Protocol 2: Cell Proliferation Assay using Crystal Violet Staining

This protocol assesses the effect of ML095 on cell proliferation over a longer period.

Materials:

-

PLAP-expressing cancer cell line

-

Complete cell culture medium

-

ML095 (stock solution in DMSO)

-

24-well cell culture plates

-

Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

-

10% acetic acid

-

PBS

Procedure:

-

Cell Seeding: Seed cells into a 24-well plate at a low density (e.g., 1,000-2,000 cells per well) in 500 µL of complete culture medium.

-

Cell Treatment: After 24 hours, replace the medium with fresh medium containing the desired non-toxic concentration of ML095 (determined from the cytotoxicity assay) or vehicle control.

-

Incubation and Medium Change: Incubate the cells for several days (e.g., 5-7 days), changing the medium with fresh ML095 or vehicle control every 2-3 days.

-

Staining:

-

At the end of the incubation period, wash the cells twice with PBS.

-

Fix the cells with 10% formalin for 15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Add 500 µL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.

-

Wash the wells thoroughly with water until the water runs clear.

-

Allow the plate to air dry.

-

-

Quantification:

-

Visually inspect the plates and capture images.

-

For quantitative analysis, add 500 µL of 10% acetic acid to each well to solubilize the stain.

-

Transfer 100 µL of the solubilized stain from each well to a new 96-well plate.

-

Measure the absorbance at 590 nm using a microplate reader.

-

-

Data Analysis: Compare the absorbance values of the ML095-treated wells to the vehicle control wells to determine the effect on cell proliferation.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol can be used to investigate the effect of ML095 on the phosphorylation state of proteins potentially downstream of PLAP.

Materials:

-

PLAP-expressing cancer cell line

-

Complete cell culture medium

-

ML095 (stock solution in DMSO)

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with a selected concentration of ML095 or vehicle control for a specified time (e.g., 1, 6, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-